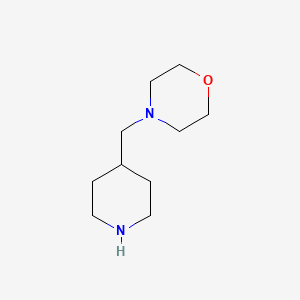

4-(Piperidin-4-ylmethyl)morpholine

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

4-(piperidin-4-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZJKGVJDMAGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510232 | |

| Record name | 4-[(Piperidin-4-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81310-62-5 | |

| Record name | 4-[(Piperidin-4-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperidin-4-ylmethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Piperidin 4 Ylmethyl Morpholine and Analogues

Historical Context of Piperidine (B6355638) and Morpholine (B109124) Synthesis

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in numerous natural products and pharmaceuticals. researchgate.net Historically, piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours through the reaction of piperine (B192125) with nitric acid. wikipedia.org Industrially, the hydrogenation of pyridine, often utilizing catalysts like molybdenum disulfide, became a primary method for its production. wikipedia.orgnih.gov A modified Birch reduction using sodium in ethanol (B145695) also provided a pathway to piperidine from pyridine. nih.gov

Morpholine, a six-membered heterocyclic amine containing both nitrogen and oxygen atoms, is another crucial scaffold in medicinal chemistry. researchgate.netresearchgate.net Its synthesis has been a subject of extensive research, leading to a variety of methods for its formation. organic-chemistry.org The development of synthetic routes to both piperidine and morpholine has been driven by their importance as building blocks for biologically active compounds. researchgate.net

Advanced Synthetic Strategies for the Core Structure

The synthesis of complex molecules like 4-(piperidin-4-ylmethyl)morpholine often employs advanced strategies that allow for the efficient assembly of the constituent heterocyclic rings. These methods include reductive amination, Mannich reactions, and various cyclization strategies.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, this approach is particularly valuable for coupling the piperidine and morpholine moieties.

A key precursor in the synthesis of this compound is 1-benzyl-4-piperidone. google.comdtic.mil This compound serves as a versatile starting material where the benzyl (B1604629) group acts as a protecting group for the piperidine nitrogen. dtic.mil The synthesis involves the reductive amination of 1-benzyl-4-piperidone with morpholine. google.com This reaction proceeds through the formation of an enamine intermediate, 4-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine, which is then reduced in the same pot to yield 4-(1-benzylpiperidin-4-yl)morpholine. google.com The benzyl group can subsequently be removed through debenzylation to afford the final product, 4-(piperidin-4-yl)morpholine. google.com This one-pot procedure under specific conditions offers an efficient and straightforward route to the target molecule. google.com

| Precursor | Reagent | Intermediate | Product |

| 1-Benzyl-4-piperidone | Morpholine | 4-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine | 4-(1-Benzylpiperidin-4-yl)morpholine |

Catalytic hydrogenation is a cornerstone of synthetic organic chemistry, and it plays a critical role in both the reductive amination step and the debenzylation of the protected intermediate. google.comfuture4200.com Platinum and palladium catalysts are commonly employed for these transformations. google.comfuture4200.comresearchgate.net For the reductive amination of 1-benzyl-4-piperidone with morpholine, a platinum or palladium catalyst facilitates the reduction of the enamine intermediate under a hydrogen atmosphere. google.com The use of these catalysts under mild conditions helps to suppress the formation of by-products and leads to high yields and purity of the desired 4-(1-benzylpiperidin-4-yl)morpholine. google.com

The choice of catalyst can be crucial for the efficiency and selectivity of the hydrogenation. While platinum and palladium are widely used, other platinum group metals like rhodium and ruthenium also serve as excellent hydrogenation catalysts. future4200.comnih.gov For instance, rhodium on carbon has been shown to be effective for the hydrogenation of pyridines. rsc.org The debenzylation step to remove the protecting group from the piperidine nitrogen is also typically achieved through catalytic hydrogenation, often using a palladium catalyst. google.com

| Catalyst | Application |

| Platinum (Pt) | Reductive amination, Hydrogenation of pyridines google.comresearchgate.net |

| Palladium (Pd) | Reductive amination, Debenzylation, Hydrogenation of pyridines google.comresearchgate.netrsc.org |

| Rhodium (Rh) | Hydrogenation of pyridines nih.govrsc.org |

| Ruthenium (Ru) | Hydrogenation of pyridines future4200.com |

Mannich Reaction-Based Syntheses Involving Morpholine and Piperidine

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov This reaction is a powerful tool for the aminomethylation of various substrates and has been employed in the synthesis of piperidine and morpholine derivatives. nih.govnih.govsciencemadness.org

In the context of synthesizing structures related to this compound, the Mannich reaction can be used to introduce a morpholinomethyl or piperidinomethyl group onto a suitable scaffold. For example, the reaction of a ketone, formaldehyde, and morpholine or piperidine can lead to the formation of a Mannich base containing the desired heterocyclic moiety. nih.govmdpi.com The reaction conditions, such as the solvent, can significantly impact the yield and ease of product isolation. sciencemadness.org The versatility of the Mannich reaction allows for the synthesis of a wide array of substituted piperidones and other heterocyclic structures that can serve as intermediates for more complex molecules. sciencemadness.orgrsc.org

Cyclization Reactions for Piperidine and Morpholine Ring Formation

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds, involving the formation of a ring from a linear precursor. numberanalytics.com Various cyclization strategies are employed to construct the piperidine and morpholine rings.

For piperidine synthesis, intramolecular cyclization is a common approach where a substrate containing a nitrogen source and a reactive site undergoes ring closure. mdpi.com This can involve the formation of a new carbon-nitrogen or carbon-carbon bond. mdpi.com Numerous methods exist for piperidine ring formation, including metal-catalyzed cyclizations and radical cyclizations. mdpi.comorganic-chemistry.org

The formation of the morpholine ring can also be achieved through intramolecular cyclization. researchgate.netorganic-chemistry.orgacs.org For example, a common strategy involves the cyclization of an N-substituted-2-aminoethanol derivative. One specific method involves reacting an amino alcohol with chloroacetyl chloride, followed by base-induced cyclization to form the morpholine ring. researchgate.net Other approaches include the palladium-catalyzed aerobic oxidative cyclization of alkenes and the reaction of 1,2-amino alcohols with sulfonium (B1226848) salts. organic-chemistry.orgorganic-chemistry.org

Microwave-Assisted Synthesis Enhancements

The application of microwave irradiation has significantly advanced the synthesis of piperidine and morpholine derivatives by dramatically reducing reaction times and often improving yields compared to conventional heating methods. mdpi.commdpi.com Microwave-assisted organic synthesis is recognized for its efficiency, leading to faster reaction rates, higher conversion, and greater selectivity. mdpi.com

This technology has been successfully applied to produce a variety of heterocyclic structures, including morpholine-based chalcones, piperidine acetamides, and quinoline (B57606) thiosemicarbazones containing a piperidine moiety. mdpi.commdpi.comnih.gov For example, in the synthesis of certain acetamide (B32628) derivatives, microwave irradiation in the presence of a base proved to be a fast and environmentally friendly technique that greatly accelerated C-N bond formation. mdpi.com Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines from enaminosulfones and arylazodiaminopyrazoles in acetic acid under microwave conditions for just 15 minutes resulted in excellent isolated yields of 90–95%. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of Quinoline Derivatives | Not specified | 30-40 min | Significant enhancement in yields (48-84%) | nih.gov |

| Synthesis of Pyrazolo[1,5-a]pyrimidines | Not specified | 15 min | Good isolated yields (90-95%) | nih.gov |

| Synthesis of Dihydropyrido[2,3-d]pyrimidines | Not specified | 8 min | Good isolated yields (68-82%) | nih.gov |

| Synthesis of Morpholine-based Chalcones | Longer reaction times | Shorter reaction times (e.g., 80°C) | Higher conversion rates and selectivity | mdpi.com |

Flow Chemistry Applications in Synthesis Optimization

Flow chemistry, or continuous flow processing, offers substantial advantages for optimizing the synthesis of pharmaceutical intermediates and generating chemical libraries for drug discovery. youtube.com By conducting reactions in a continuously flowing stream through a reactor, this technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This enhanced control can lead to improved selectivity, higher yields, and safer reaction conditions, particularly for highly exothermic or hazardous processes. youtube.com

For the synthesis of this compound analogues, flow chemistry enables rapid reaction optimization and the efficient production of compound libraries. youtube.com Its modular nature allows for multi-step sequences to be performed consecutively without intermediate workup and purification steps, significantly shortening timelines from hit to lead. youtube.com Furthermore, flow chemistry provides access to novel chemical space by facilitating chemistries that are difficult to perform in traditional batch reactors, such as photochemistry and electrochemistry. youtube.com

Synthesis of Structurally Related Piperidine-Morpholine Derivatives

The development of analogues of this compound involves strategic modifications to both the piperidine and morpholine rings to explore structure-activity relationships.

Strategies for Introducing Substituents onto the Piperidine Ring

Introducing substituents onto the piperidine ring is a key strategy for modulating the pharmacological properties of piperidine-containing compounds. acs.orgpharmjournal.ru Research into piperidine derivatives as monoamine oxidase (MAO) inhibitors has provided insights into the effects of various substituents. nih.gov For instance, the addition of a methyl group at the fourth position of the piperidine ring in certain analogues resulted in a potent compound with strong inhibitory activity toward MAO-B. nih.gov

The position and nature of the substituent are critical. Studies have shown that para-substitution on the piperidine ring is often preferable to meta-substitution. nih.gov The introduction of a hydroxyl group has also been found to increase the MAO inhibitory effect. nih.gov These modifications are typically achieved by using appropriately substituted starting materials in the synthetic sequence. ajchem-a.com

Table 2: Examples of Piperidine Ring Substitutions and Their Effects

| Substituent | Position on Piperidine Ring | Observed Effect | Reference |

|---|---|---|---|

| Methyl | 4-position | High MAO-B inhibition | nih.gov |

| Hydroxyl | para-position | Increased MAO inhibitory effect | nih.gov |

| N-propyl group | - | Potent derivative with activity greater than piperine | nih.gov |

| N-diethyl group | - | Potent derivative with activity greater than piperine | nih.gov |

Modifications of the Morpholine Moiety

The morpholine ring is a privileged pharmacophore in medicinal chemistry, valued for its ability to improve pharmacokinetic properties such as aqueous solubility and metabolic stability. researchgate.netresearchgate.net Modifications to the morpholine moiety itself can be achieved through various synthetic strategies.

One sophisticated approach involves using Ugi adducts derived from propiolic acid and glycolaldehyde (B1209225) dimer to assemble the morpholine core. researchgate.net This process allows for the creation of 2-methylenemorpholin-3-one derivatives. Subsequent chemoselective reduction of the amide with reagents like lithium aluminum hydride (LAH) can yield fully saturated morpholines while leaving other functional groups intact, demonstrating a method for targeted modification of the ring's structure. researchgate.net In other contexts, the entire morpholine fragment is introduced to a larger molecular scaffold, replacing other heterocyclic rings like N-substituted piperazines, to modulate biological activity. acs.orgnih.gov

Preparation of Hybrid Structures with Other Pharmacophores

The creation of hybrid structures by coupling this compound with other pharmacophores is a key strategy in medicinal chemistry to develop novel therapeutic agents with potentially enhanced or multi-target activity. While specific examples detailing the synthesis of hybrids directly from this compound are not extensively documented in publicly available literature, the general principles of such syntheses can be illustrated through analogous structures. A prominent example is the synthesis of morpholine- and piperidine-coupled 2-(benzimidazol-2-yl)-3-arylquinoxalines, which have been investigated as potent antitumor agents. nih.gov

The synthetic approach to these complex hybrids typically involves a multi-step process. Initially, a core heterocyclic system, such as quinoxaline, is functionalized to allow for the subsequent attachment of the piperidine-morpholine moiety. In the case of the benzimidazolyl-arylquinoxalines, the synthesis commences with the preparation of substituted benzene-1,2-diamines that already incorporate the morpholine or piperidine fragment. nih.gov These are then reacted with 3-aroylquinoxalinones in a Mamedov rearrangement to yield the final hybrid structures. nih.gov

This modular approach allows for the systematic variation of the pharmacophoric components to explore structure-activity relationships (SAR). For instance, studies have shown that replacing a piperazine (B1678402) fragment with a piperidine or morpholine can significantly impact the cytotoxic activity of the resulting compound. nih.gov In one study, the piperidine-containing regioisomer exhibited a selective cytotoxic effect against lung adenocarcinoma. nih.gov

The following table details the synthesis of analogous hybrid structures, providing insight into the types of pharmacophores that can be combined and the resulting biological activities.

| Hybrid Structure | Pharmacophore 1 | Pharmacophore 2 | Synthetic Approach | Key Findings |

|---|---|---|---|---|

| 2-(Benzimidazol-2-yl)-3-aryl-6-(morpholin-4-yl)quinoxaline | Morpholine | 2-(Benzimidazol-2-yl)-3-arylquinoxaline | Mamedov rearrangement of a morpholino-substituted benzene-1,2-diamine with a 3-aroylquinoxalinone. nih.gov | Showed a significant decrease or complete loss of cytotoxic activity compared to piperazine analogues. nih.gov |

| 2-(Benzimidazol-2-yl)-3-aryl-6-(piperidin-1-yl)quinoxaline | Piperidine | 2-(Benzimidazol-2-yl)-3-arylquinoxaline | Mamedov rearrangement of a piperidino-substituted benzene-1,2-diamine with a 3-aroylquinoxalinone. nih.gov | The isolated regioisomer 13dc displayed selective cytotoxic effects against lung adenocarcinoma (A549) with an IC50 of 26.3 μM. nih.gov |

Structure Activity Relationship Sar Studies of 4 Piperidin 4 Ylmethyl Morpholine Derivatives

Elucidation of Key Pharmacophoric Features

The piperidine (B6355638) and morpholine (B109124) rings are considered privileged structures in drug discovery, not only for their ability to increase the potency of a molecule but also for imparting desirable therapeutic properties and improved pharmacokinetics. researchgate.netpharmjournal.rubohrium.com The combination of these two heterocyclic systems in 4-(piperidin-4-ylmethyl)morpholine creates a versatile scaffold with several key pharmacophoric features.

The basic nitrogen of the piperidine ring often serves as a key interaction point, forming hydrogen bonds or ionic interactions with biological targets. mdpi.com The morpholine moiety, with its ether oxygen, can also participate in hydrogen bonding and other molecular interactions with target proteins, such as kinases. nih.govnih.gov The methylene (B1212753) linker between the two rings provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site.

Derivatives of this scaffold have been investigated for various therapeutic applications, including as anticancer and antidiabetic agents. nih.govmdpi.com For instance, certain 2-(benzimidazol-2-yl)quinoxalines incorporating piperidine and morpholine moieties have been designed as potential antitumor agents. nih.gov In the context of diabetes, a derivative, (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), has shown promise as a positive allosteric modulator of the GLP-1 receptor. mdpi.com

Impact of Piperidine Ring Substitutions on Biological Activity

Substitutions on the piperidine ring of this compound derivatives can significantly modulate their biological activity. nih.govthieme-connect.com These modifications can influence the molecule's potency, selectivity, and pharmacokinetic profile. thieme-connect.comresearchgate.net

The position of a substituent on the piperidine ring is a critical determinant of its effect on biological activity. nih.govthieme-connect.com The introduction of substituents at different positions (C2, C3, or C4) can alter the molecule's interaction with its target. nih.govresearchgate.net For example, in a series of GLP-1 receptor agonists, the position of the substituent on the piperidine ring was found to be crucial for their activity. thieme-connect.com The electronic properties of the piperidine ring can be influenced by the position of substituents; for instance, the C2 position is electronically preferred for C-H functionalization due to stabilization by the nitrogen atom, while the C3 position is deactivated. nih.gov

In a study of 4-(4-chlorophenyl)piperidine (B1270657) analogues, the stereochemistry of substituents at the 3- and 4-positions of the piperidine ring determined their selectivity for different monoamine transporters. nih.gov The cis and trans isomers, as well as their enantiomers, exhibited distinct inhibitory profiles against dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters. nih.gov This highlights the importance of precise positional and stereochemical control when designing new derivatives.

The introduction of chirality into the piperidine scaffold can have a profound impact on biological activity. thieme-connect.comresearchgate.net Chiral centers can enhance drug efficacy by providing a better fit to the asymmetric binding sites of proteins. thieme-connect.com This can lead to increased potency and selectivity. thieme-connect.comresearchgate.net

For example, the introduction of a fluorine atom at the 3-position of the piperidine ring in a series of MEK1/2 inhibitors resulted in a chiral compound with significantly improved potency and aqueous solubility. thieme-connect.com Similarly, in the development of inhibitors for the HDM2-p53 protein-protein interaction, the stereochemistry of substituents on the piperidine ring was found to be a key factor in their activity. thieme-connect.com

The use of chiral piperidine scaffolds is a promising strategy for developing new therapeutic agents with improved pharmacological profiles. thieme-connect.comresearchgate.net

Table 1: Impact of Piperidine Ring Modifications on Biological Activity

| Modification | Effect on Activity | Example Compound Class | Reference |

|---|---|---|---|

| Positional Substitution | |||

| 3,4-disubstitution (cis/trans isomerism) | Determines selectivity for monoamine transporters (DAT, NET, SERT) | 4-(4-Chlorophenyl)piperidine analogues | nih.gov |

| C2, C3, or C4 substitution | Influences site selectivity of C-H functionalization | Methylphenidate analogues | nih.gov |

| Chiral Scaffolds | |||

| Introduction of a chiral center (e.g., 3-fluoro) | Increased potency and aqueous solubility | MEK1/2 inhibitors | thieme-connect.com |

| Stereochemistry of substituents | Key determinant of inhibitory activity | HDM2-p53 PPI inhibitors | thieme-connect.com |

Role of the Morpholine Moiety in Modulating Activity

The morpholine moiety is a versatile and privileged pharmacophore in medicinal chemistry, often incorporated into drug candidates to enhance their biological and pharmacokinetic properties. researchgate.netnih.govnih.gov

The morpholine ring, being a saturated heterocycle, possesses conformational flexibility, which can influence its interaction with biological targets. taylorandfrancis.com The chair conformation is generally the most stable. The presence of the morpholine moiety can also introduce steric hindrance, which can be either beneficial or detrimental to activity, depending on the specific target. ijprems.com In some cases, replacing a morpholine with a bridged morpholine has led to significant increases in selectivity for certain enzymes by accessing deeper pockets in the binding site. ijprems.com

Table 2: Influence of the Morpholine Moiety on Compound Properties

| Property | Contribution of Morpholine Moiety | Reference |

|---|---|---|

| Biological Activity | ||

| Potency | Can enhance potency through molecular interactions with target proteins. | nih.govnih.gov |

| Selectivity | Introduction of bridged morpholines can significantly increase selectivity. | ijprems.com |

| Physicochemical Properties | ||

| Solubility | The ether oxygen can increase hydrophilicity and aqueous solubility. | researchgate.net |

| Hydrogen Bonding | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. | researchgate.net |

| Pharmacokinetic Properties | ||

| Metabolic Stability | Often used to improve metabolic stability. | nih.gov |

| Drug-like Properties | Contributes to overall favorable pharmacokinetic profiles. | nih.govresearchgate.net |

Linker Region Modifications and their Pharmacological Implications

The methylene (-CH2-) bridge in this compound is a critical component that dictates the spatial orientation of the two heterocyclic rings. Modifications to this linker, though seemingly minor, can have profound pharmacological consequences by altering the molecule's flexibility, conformation, and ability to interact with target proteins.

Research into analogous compound series highlights the importance of the linker in defining biological activity. For instance, in a series of potent μ-opioid receptor (MOR) agonists, the nature of the linker between a piperidine ring and a phenyl ring was found to be pivotal for binding affinity and selectivity. nih.gov This principle suggests that modifications to the methylene linker in the this compound scaffold could similarly modulate its activity at its own biological targets. Key modifications and their potential implications include:

Linker Length: Extending the linker from a single methylene unit to an ethylene (B1197577) (-CH2-CH2-) or propylene (B89431) (-CH2-CH2-CH2-) chain would increase the distance between the piperidine and morpholine moieties. This could either improve or diminish binding affinity, depending on the topology of the target's binding site. An extended linker might allow the heterocyclic rings to access additional binding pockets, potentially increasing potency or altering the selectivity profile.

Linker Rigidity: Introducing conformational constraints, such as by incorporating the linker into a cyclopropyl (B3062369) ring or creating a double bond, would reduce the molecule's flexibility. This can be advantageous if it locks the molecule into a bioactive conformation, leading to a significant increase in affinity and selectivity by reducing the entropic penalty of binding.

While direct SAR studies on the linker of this compound are not extensively documented in publicly available literature, the principles derived from related scaffolds provide a clear rationale for such investigations.

| Linker Modification | Structural Change | Potential Pharmacological Implication | Rationale |

|---|---|---|---|

| Homologation (Lengthening) | -CH2- → -CH2-CH2- | Altered potency and/or selectivity. | Changes distance between pharmacophoric groups, potentially accessing different binding sub-pockets. |

| Introduction of Rigidity | -CH2- → Cyclopropyl | Increased affinity and selectivity. | Locks the molecule in a potentially more favorable conformation for binding, reducing entropic loss upon binding. |

| Heteroatom Incorporation | -CH2- → -O- or -NH- | Modified hydrogen bonding capacity, solubility, and metabolic stability. | Introduces new points for interaction with the biological target and alters physicochemical properties. |

Comparative SAR with Other Heterocyclic Systems (e.g., Piperazine (B1678402), Pyrrolidine)

Replacing the piperidine or morpholine ring with other heterocyclic systems is a common strategy in medicinal chemistry to probe the structural requirements of a biological target and to modulate a compound's properties. The size, basicity, and conformational flexibility of the heterocyclic ring can dramatically influence receptor affinity, selectivity, and pharmacokinetics.

Piperidine vs. Piperazine:

In this series, compounds featuring a piperidine core were compared directly with their piperazine analogues. nih.govacs.org The results showed that while replacing piperazine with piperidine did not substantially affect affinity for the H3R, it was a critical determinant for high affinity at the σ1R. nih.gov For example, the piperidine-containing compound 5 demonstrated potent σ1R affinity (Ki = 3.64 nM), whereas its direct piperazine analogue, compound 4 , was over 400-fold weaker (Ki = 1531 nM). nih.gov This highlights the piperidine moiety as a key structural element for dual activity at these specific receptors. nih.gov All derivatives with a piperidine core showed significantly higher affinity for the σ1R than their piperazine counterparts. nih.gov

| Compound | Core Heterocycle | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |

|---|---|---|---|---|

| 4 | Piperazine | 3.17 | 1531 | 167 |

| 5 | Piperidine | 7.70 | 3.64 | 49.9 |

| 11 | Piperidine | 6.2 | 4.41 | 67.9 |

Piperidine vs. Pyrrolidine (B122466):

The replacement of the six-membered piperidine ring with the five-membered pyrrolidine ring alters the molecule's size, bond angles, and conformational flexibility. The pyrrolidine scaffold is a versatile and widely used heterocycle in drug discovery, valued for its ability to explore pharmacophore space efficiently due to its non-planar, sp3-hybridized nature. nih.gov

SAR studies on anticonvulsant agents based on succinimide (B58015) (pyrrolidine-2,5-dione) and glutarimide (B196013) (piperidine-2,6-dione) frameworks have confirmed the crucial role of the core ring system in determining biological activity. researchgate.net In one study, analysis revealed that the anticonvulsant activity was strongly dependent on the substituents at position 3 of the pyrrolidine-2,5-dione scaffold. nih.gov The choice between a pyrrolidine and a piperidine ring can influence how substituent groups are oriented in space, thereby affecting the molecule's interaction with its target. Many SAR studies have affirmed the critical role of the pyrrolidine heterocycle in facilitating effective interactions with biological targets. frontiersin.org

This comparative analysis underscores that while this compound possesses a specific pharmacological profile, the exchange of its core heterocyclic components offers a rational pathway to fine-tune its biological activity, selectivity, and drug-like properties.

Pharmacological Activities and Biological Targets

General Overview of Biological Activities Associated with Piperidine (B6355638) and Morpholine (B109124) Derivatives

Piperidine and morpholine moieties are considered "privileged structures" in drug discovery. pharmjournal.rubohrium.com This means they are capable of binding to multiple biological targets with high affinity, leading to a broad spectrum of pharmacological effects.

Piperidine derivatives are known for their presence in various therapeutic agents, including:

Anticancer agents mdpi.com

Antiviral drugs

Antimalarials

Antimicrobial and antifungal compounds benthamscience.com

Antihypertensive medications

Analgesics and anti-inflammatory drugs mdpi.com

Antipsychotics pharmjournal.ru

Anti-Alzheimer's agents mdpi.com

Morpholine derivatives also exhibit a wide array of biological activities, such as:

Anticancer properties mdpi.com

Antioxidant effects mdpi.com

Analeptic (stimulant) activity

Antidepressant effects mdpi.com

Antibiotic activity mdpi.com

Anticoagulant properties mdpi.com

The combination of these two heterocyclic systems in hybrid molecules is a strategy employed to enhance therapeutic properties and improve pharmacokinetic profiles. pharmjournal.rubohrium.com

Central Nervous System (CNS) Activity

Both piperidine and morpholine derivatives have been extensively studied for their effects on the central nervous system. researchgate.net

Modulation of Neurotransmitter Receptors

Derivatives containing piperidine and morpholine rings have shown significant activity as modulators of various neurotransmitter receptors, playing a crucial role in the treatment of neurological and psychiatric disorders.

Dopamine (B1211576) Receptors: Both piperidine and morpholine derivatives have been investigated as ligands for dopamine receptors, particularly the D4 subtype. nih.gov Selective D4 receptor antagonists are being explored as potential treatments for conditions like schizophrenia and glioblastoma. nih.govnih.gov The piperidine ring is often a key structural feature for affinity to dopamine receptors. nih.gov

Histamine (B1213489) Receptors: Certain piperidine derivatives act as antagonists of the histamine H3 receptor, which is a target for treating various CNS disorders. nih.gov The combination of H3 receptor antagonism with activity at other targets, like sigma-1 receptors, is a current area of research for developing novel pain therapies. nih.gov

Sigma Receptors: The piperidine moiety is a crucial structural element for activity at the sigma-1 receptor, which is implicated in pain modulation and other neurological functions. nih.gov

Potential in Neurodegenerative Disease Research

The modulation of neurotransmitter systems and other CNS targets by piperidine and morpholine derivatives suggests their potential in the research of neurodegenerative diseases. For instance, donepezil, a piperidine-containing compound, is a widely used medication for the treatment of Alzheimer's disease. mdpi.com The development of new derivatives continues to be an active area of investigation for identifying novel therapeutic agents for these challenging conditions.

Anticancer and Antiproliferative Properties

A significant area of research for piperidine and morpholine derivatives is in oncology. mdpi.comresearchgate.netmdpi.com These compounds have demonstrated the ability to inhibit cancer cell growth through various mechanisms.

Inhibition of Tubulin Polymerization

Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption is a key mechanism for many anticancer drugs. mdpi.com Several piperidine and morpholine derivatives have been identified as inhibitors of tubulin polymerization. researchgate.netnih.gov By binding to tubulin, these compounds prevent the formation of the mitotic spindle, leading to a halt in the cell cycle and ultimately cell death. mdpi.comnih.gov For example, a series of 1,3,5-triazine (B166579) analogues containing a morpholine moiety have been shown to inhibit tubulin polymerization and exhibit potent antiproliferative activity against various cancer cell lines. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

Another important anticancer mechanism of piperidine and morpholine derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netnih.gov

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific phases, such as G1 or G2/M, preventing cancer cells from dividing. nih.govnih.govmdpi.com For instance, some piperidine derivatives have been shown to cause cell cycle arrest in the G2/M phase in prostate cancer cells. researchgate.net Similarly, piperine (B192125), an alkaloid containing a piperidine ring, can induce G1 phase arrest in melanoma cells. nih.gov

Apoptosis: By triggering apoptotic pathways, these derivatives can lead to the selective elimination of cancer cells. nih.govnih.gov This can occur through various mechanisms, including the activation of caspases and the regulation of pro- and anti-apoptotic proteins. nih.gov For example, certain ciprofloxacin (B1669076) derivatives incorporating a piperazine (B1678402) ring (structurally related to morpholine) have been shown to induce apoptosis in colorectal and lung cancer cells. nih.gov

Table of Research Findings on Anticancer and Antiproliferative Properties:

| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

| 1,3,5-Triazine analogues with morpholine | HeLa, HepG2, A549, MCF-7 | Inhibition of tubulin polymerization, G2/M cell cycle arrest | nih.gov |

| Piperidine derivatives | PC3 (prostate cancer) | Inhibition of tubulin polymerization, induction of apoptosis | researchgate.net |

| Piperine (piperidine alkaloid) | SK MEL 28, B16 F0 (melanoma) | G1 phase cell cycle arrest, induction of apoptosis | nih.gov |

| Ciprofloxacin-piperazine derivatives | HCT116 (colorectal), A549 (lung) | G2/M phase cell cycle arrest, induction of apoptosis | nih.gov |

| Benzimidazole-oxadiazole-triazole/thioacetamide derivatives | A549, MDA-MB-231, SKOV3 | Cell cycle arrest (G1 and G2), induction of apoptosis | mdpi.com |

Antimicrobial and Antibacterial Efficacy

Derivatives of piperidine and morpholine are being actively investigated for their potential to combat bacterial infections, including those caused by multidrug-resistant strains. preprints.orgresearchgate.netnih.gov

DNA Gyrase Inhibition

DNA gyrase is a crucial bacterial enzyme involved in DNA replication, transcription, and repair, making it a well-established target for antibacterial drugs. nih.govresearchgate.net This enzyme is a type II topoisomerase that introduces negative supercoils into DNA. mdpi.com It is composed of two subunits, GyrA, which is responsible for the cutting and rejoining of DNA, and GyrB, which binds ATP and provides the energy for the reaction. nih.govmdpi.com

Certain piperidine-4-carboxamides have been identified as inhibitors of Mycobacterium abscessus DNA gyrase. nih.gov These compounds have demonstrated bactericidal activity and the ability to combat biofilms. nih.gov Resistance to these compounds has been linked to mutations in the gyrA and gyrB genes, confirming their mechanism of action. nih.gov Notably, these piperidine derivatives show limited cross-resistance with fluoroquinolones, a major class of DNA gyrase inhibitors that target the GyrA subunit. nih.govnih.gov This suggests they may be effective against fluoroquinolone-resistant bacteria.

In the search for new antibacterial agents, N-phenylpyrrolamide derivatives incorporating various nitrogen-containing heterocycles, including piperidine and morpholine, have been synthesized and shown to inhibit DNA gyrase. nih.gov Some quinoxalin-2(1H)-one derivatives with piperidine moieties have also demonstrated significant antibacterial activity through the inhibition of S. aureus DNA gyrase. researchgate.net

Table 1: Examples of Piperidine and Morpholine Derivatives with DNA Gyrase Inhibitory Activity

| Compound Class | Target Organism | Key Findings | Reference |

| Piperidine-4-carboxamides | Mycobacterium abscessus | Bactericidal, anti-biofilm activity, limited cross-resistance with fluoroquinolones. | nih.gov |

| N-phenylpyrrolamides with piperidine/morpholine | E. coli, S. aureus | Inhibition of DNA gyrase and topoisomerase IV. | nih.gov |

| Quinoxalin-2(1H)-one derivatives with piperidine | S. aureus | Significant antibacterial activity with bactericidal potential against multi-drug resistant bacteria. | researchgate.net |

Antidiabetic Potential and Related Enzyme Inhibition

Derivatives of piperidine and morpholine have emerged as promising candidates for the management of diabetes mellitus. nih.govnih.gov Their therapeutic potential lies in their ability to inhibit key enzymes involved in glucose metabolism. nih.govresearchgate.net

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

Dipeptidyl peptidase 4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.gov By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby lowering blood glucose levels. nih.govyoutube.com

Several piperidine and piperazine derivatives have been identified as potent and selective DPP-4 inhibitors. nih.govmdpi.com For instance, a hybrid structure containing morpholine, sulfonamide, and 1,3,5-triazine-thiazole has demonstrated selective DPP-4 inhibition and a blood glucose-lowering effect in vivo. nih.gov Similarly, piperazine-derived compounds have shown significant in vitro DPP-4 inhibitory activity. mdpi.com The well-known antidiabetic drug, alogliptin, contains a piperidine moiety and is a potent DPP-4 inhibitor. nih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are key enzymes in the digestion of carbohydrates. nih.govnih.gov Inhibiting these enzymes delays the absorption of glucose from the intestines, leading to a reduction in postprandial hyperglycemia. nih.gov

A novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, has demonstrated potent in vitro inhibitory activity against α-amylase, showing significantly higher inhibition than the standard drug acarbose. nih.govmdpi.com Furthermore, various piperidinyl-substituted chalcones have been synthesized and found to inhibit α-amylase. researchgate.net

In the context of α-glucosidase inhibition, 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives have shown remarkable inhibitory potential. nih.gov Additionally, the biological evaluation of 3,4-dihydroxy piperidines has identified several derivatives with excellent α-glucosidase inhibition activity. nih.gov

Table 2: Antidiabetic Enzyme Inhibition by Piperidine and Morpholine Derivatives

| Enzyme Target | Compound Class | Key Findings | Reference |

| DPP-4 | Morpholine-sulfonamide-triazine-thiazole hybrid | Selective DPP-4 inhibition, blood glucose-lowering effect. | nih.gov |

| DPP-4 | Piperazine derivatives | Significant in vitro DPP-4 inhibitory activity. | mdpi.com |

| α-Amylase | 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | Potent in vitro α-amylase inhibition. | nih.govmdpi.com |

| α-Glucosidase | 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives | Remarkable α-glucosidase inhibitory potential. | nih.gov |

| α-Glucosidase | 3,4-dihydroxy piperidines | Excellent α-glucosidase inhibition activity. | nih.gov |

Immunomodulatory Effects

The immunomodulatory potential of compounds containing the 4-(piperidin-4-ylmethyl)morpholine scaffold is an area of emerging research. While direct studies on the immunomodulatory effects of the core compound are limited, related research on DPP-4 inhibitors, which can feature piperidine or morpholine moieties, suggests a potential role in immune regulation. mdpi.com DPP-4 is also known as CD26, a protein expressed on the surface of various immune cells, and its inhibition may have effects on immune function. mdpi.com Further investigation is required to fully elucidate the immunomodulatory properties of this compound and its derivatives.

Other Reported Pharmacological Activities

Beyond the well-defined antimicrobial and antidiabetic activities, derivatives of piperidine and morpholine have been associated with a diverse range of other pharmacological effects. These heterocyclic systems are considered privileged structures in medicinal chemistry due to their ability to interact with various biological targets. pharmjournal.rubohrium.com

For instance, certain morpholine-containing 5-arylideneimidazolones have been explored as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant bacterial strains. nih.gov Other reported activities for piperidine and morpholine derivatives include analgesic, anti-inflammatory, and anticancer properties, highlighting the broad therapeutic potential of these chemical scaffolds. preprints.org

Antioxidant Properties

Currently, there is a notable absence of publicly available scientific literature and research data specifically detailing the antioxidant properties of the chemical compound this compound. While the broader classes of piperidine and morpholine derivatives have been the subject of numerous studies investigating their potential as antioxidant agents, specific research on this compound is not found in the reviewed scientific databases and publications.

Derivatives of both piperidine and morpholine have shown a range of antioxidant activities in various in vitro assays. mdpi.com For instance, certain piperidine-substituted chalcones have demonstrated radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. mdpi.com Similarly, some N-substituted piperidine derivatives have been identified as potent free radical scavengers. ajchem-a.com Research into morpholine derivatives has also indicated their potential for antioxidant effects. mdpi.comresearchgate.net

However, these findings are related to other molecules within the same chemical classes and cannot be directly extrapolated to this compound. The antioxidant capacity of a compound is highly dependent on its specific molecular structure, including the nature and position of its functional groups. Without direct experimental evaluation through established antioxidant assays such as the DPPH, ABTS, or ferric reducing antioxidant power (FRAP) assays, any discussion of the antioxidant potential of this compound would be purely speculative.

Consequently, no detailed research findings or data tables on the antioxidant activity of this compound can be provided at this time. Further research is required to determine if this specific compound possesses any significant antioxidant properties.

In Vitro and in Vivo Pharmacological Evaluation Methodologies

Cell-Based Assays for Target Engagement and Efficacy

Cell-based assays represent a fundamental step in the pharmacological evaluation of compounds. They provide initial data on a compound's biological effects, such as cytotoxicity against cancer cells, and its interaction with specific molecular targets like receptors and enzymes.

The potential of a compound to inhibit the growth of cancer cells is commonly evaluated using cytotoxicity assays. These assays measure the concentration of the compound required to kill or inhibit the proliferation of a panel of human cancer cell lines. A standard method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.netmdpi.com In this assay, viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells. Another common method is the Sulforhodamine B (SRB) assay, which relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total cell mass. nih.gov

Derivatives of piperidine (B6355638) and morpholine (B109124) have been extensively evaluated for their cytotoxic activities across a range of cancer cell lines. For instance, novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline derivatives were tested against T-47D (breast), HeLa (cervical), HepG2 (liver), and MCF-7 (breast) cancer cell lines using the MTT assay. researchgate.net Similarly, the cytotoxicity of piperazine-linked quinolinequinones was assessed against the NCI-60 panel of human cancer cell lines, with further detailed studies on lines such as HCT-116 (colon), ACHN (renal), and MCF7 (breast). nih.gov The results of these assays are typically expressed as the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Table 1: Example Cytotoxicity of Piperidine and Morpholine Derivatives in Cancer Cell Lines

| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2-(Benzimidazol-2-yl)quinoxaline derivative with piperidine | A549 | Lung Adenocarcinoma | 26.3 | nih.gov |

| Morpholine appended 1,2,3-triazole analogue (4-chloro substituted) | MCF-7 | Breast | 3.42 | researchgate.net |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA5) | 4T1 | Breast | <0.7 | mdpi.com |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 | Hepatocellular Carcinoma | 3.3 (µg/mL) | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 | Breast | 3.1 (µg/mL) | nih.gov |

To determine the mechanism of action, compounds are tested for their ability to bind to specific receptors or inhibit the activity of key enzymes. The piperidine and morpholine scaffolds are present in many biologically active molecules, and their derivatives are often assessed for affinity towards a wide range of molecular targets. pharmjournal.ruresearchgate.nettaylorandfrancis.com

Receptor binding assays are used to measure the affinity of a compound for a particular receptor. Radioligand binding assays are a common technique where a radiolabeled compound known to bind to the receptor (the radioligand) competes with the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be determined, which reflects the compound's binding affinity. For example, derivatives of piperidine have been evaluated for their binding affinity to sigma (σ) receptors, which are implicated in various CNS disorders and cancer. nih.gov

Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. These assays are crucial for identifying inhibitors of enzymes that are dysregulated in disease. For instance, piperidine derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, and acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. nih.govacs.org The potency of inhibition is typically quantified by the IC₅₀ value.

Table 2: Example Receptor Binding and Enzyme Inhibition Data for Piperidine/Morpholine Derivatives

| Compound Type | Target | Assay Type | Potency (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|---|

| Piperidine dicarbonitrile derivative (Compound 5) | Human σ₁ Receptor | Radioligand Binding | Kᵢ = 1.45 nM | nih.gov |

| Piperidine dicarbonitrile derivative (Compound 11) | Rat σ₂ Receptor | Radioligand Binding | Kᵢ = 39.5 nM | nih.gov |

| Piperidine derivative | Monoamine Oxidase-A (MAO-A) | Enzyme Inhibition | IC₅₀ = 0.01446 µM | acs.org |

| Piperidine derivative | Monoamine Oxidase-B (MAO-B) | Enzyme Inhibition | IC₅₀ = 0.01572 µM | acs.org |

In Vitro Metabolism Studies

Understanding the metabolic fate of a drug candidate is essential for predicting its pharmacokinetics in vivo. In vitro metabolism studies are conducted to identify the metabolic pathways, the enzymes involved, and the resulting metabolites.

Human liver microsomes (HLM) are vesicles of the endoplasmic reticulum that are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.govcapes.gov.br They are a standard tool for investigating Phase I and some Phase II metabolism. The liver S9 fraction, which contains both microsomal and cytosolic enzymes, can be used to study a broader range of metabolic reactions. frontiersin.org

In a typical assay, the test compound is incubated with HLM or S9 fractions in the presence of necessary cofactors (e.g., NADPH for CYP enzymes, UDPGA for UGT enzymes). nih.gov The reaction is allowed to proceed for a set time before being stopped, and the mixture is then analyzed, usually by liquid chromatography-mass spectrometry (LC-MS), to measure the disappearance of the parent compound and the formation of metabolites. frontiersin.orgnih.gov These studies can determine the metabolic stability of a compound (often reported as half-life or intrinsic clearance) and provide samples for metabolite identification. nih.gov

Metabolism is generally divided into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amine), often through oxidation, reduction, or hydrolysis. Phase II reactions involve the conjugation of these functional groups with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.

For compounds containing piperidine and morpholine rings, common metabolic transformations are catalyzed by cytochrome P450 enzymes. nih.govnih.gov The identification of metabolites is achieved by analyzing the incubation mixtures with high-resolution mass spectrometry, which allows for the determination of the exact mass of the metabolites and provides structural information through fragmentation analysis.

Hydroxylation is a major Phase I metabolic pathway for many drugs containing alicyclic rings like piperidine and morpholine. frontiersin.org This reaction involves the addition of a hydroxyl (-OH) group to the carbon skeleton, typically catalyzed by CYP enzymes. nih.gov For piperidine-containing compounds, hydroxylation can occur at various positions on the ring. nih.govchemistryviews.org Similarly, the morpholine ring can undergo C-oxidation to form lactam derivatives. wikipedia.org These hydroxylated metabolites are often pharmacologically less active and more water-soluble, preparing them for Phase II conjugation or direct excretion. The specific site of hydroxylation is determined by the steric and electronic properties of the substrate and the specific CYP isoform involved. nih.gov

Identification of Phase I and Phase II Metabolites

N-Dealkylation and Ring Opening Mechanisms

The metabolic breakdown of compounds containing alicyclic amine structures, such as piperidine and morpholine, frequently involves N-dealkylation and ring-opening reactions. researchgate.net

N-Dealkylation: This is a primary metabolic pathway for many drugs containing a 4-aminopiperidine (B84694) moiety. nih.gov The process is typically catalyzed by cytochrome P450 (CYP) enzymes and begins with the binding of the substrate to the enzyme's active site. nih.gov The reaction proceeds through the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. researchgate.netsemanticscholar.org This intermediate then spontaneously cleaves, resulting in the removal of an alkyl group. semanticscholar.orgmdpi.com For structures related to 4-aminopiperidines, N-dealkylation is a predominant biotransformation route. nih.gov The cleavage of the C-N bond is a significant metabolic reaction for drugs that contain amine groups. mdpi.com

Ring Opening: The piperidine and morpholine rings within the structure can also undergo metabolic ring opening. This process is often initiated by hydroxylation at a carbon atom within the ring. researchgate.net For instance, bioactivation of a piperazine (B1678402) ring, which is structurally related to morpholine, can be mediated by P450 enzymes and involves hydroxylation at the alpha- or beta-carbon, leading to an unstable carbinolamine. researchgate.net This can subsequently lead to the formation of reactive intermediates like amino aldehydes or iminium ions. researchgate.net

Table 1: Key Metabolic Reactions for Alicyclic Amines

| Metabolic Reaction | Description | Key Intermediates |

| N-Dealkylation | Removal of an N-alkyl group from an amine, often catalyzed by CYP enzymes. mdpi.com | Carbinolamine researchgate.netsemanticscholar.org |

| Ring Opening | Cleavage of the heterocyclic ring structure, often initiated by hydroxylation. researchgate.net | Amino aldehyde, Iminium ion researchgate.net |

Glucuronidation and Sulfation Processes

Following initial Phase I metabolic reactions like oxidation, 4-(Piperidin-4-ylmethyl)morpholine or its metabolites can undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, to increase their water solubility and facilitate excretion.

Glucuronidation: This process is mediated by Uridine-Diphosphate Glucuronosyltransferase (UGT) enzymes, which are key enzymes in Phase II metabolism. uva.nl UGTs catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. umaryland.edu Hydroxyl groups introduced during Phase I metabolism are common sites for glucuronidation. The co-localization of CYP and UGT enzymes within the cell ensures an efficient, stepwise biotransformation of drug molecules. uva.nl

Sulfation: This is another important Phase II conjugation reaction, catalyzed by sulfotransferase (SULT) enzymes. This pathway involves the transfer of a sulfonate group to a hydroxyl or amino group on the substrate. While less discussed in the provided context for this specific class of compounds compared to glucuronidation, it remains a potential metabolic route for phenolic or hydroxylated metabolites.

Cytochrome P450 (CYP) and Uridine-Diphosphate Glucuronosyltransferase (UGT) Isoform Involvement

The metabolism of this compound is expected to involve specific isoforms of CYP and UGT enzymes.

Cytochrome P450 (CYP) Isoforms: Research on the metabolism of 4-aminopiperidine drugs indicates that CYP3A4 is a major isoform responsible for their N-dealkylation. nih.gov For some related compounds, CYP2D6 has also been shown to contribute significantly to metabolism. nih.gov In vitro phenotyping experiments using recombinant human CYP enzymes have confirmed the primary role of CYP3A4 in the metabolism of many 4-aminopiperidine derivatives. nih.gov

Uridine-Diphosphate Glucuronosyltransferase (UGT) Isoforms: Several UGT isoforms are involved in the metabolism of a wide range of drugs. nih.gov Studies on other compounds have shown that isoforms such as UGT1A1, UGT1A8, UGT1A9, and UGT1A10 are often responsible for the glucuronidation of various substrates. nih.gov The specific UGT isoforms that may be involved in the metabolism of this compound would depend on the structure of the metabolites formed during Phase I reactions. For example, UGT2B7 is another important isoform involved in the metabolism of various drugs. umaryland.edu

Table 2: Major CYP and UGT Isoforms in Drug Metabolism

| Enzyme Family | Major Isoforms | Relevance to Alicyclic Amines |

| Cytochrome P450 (CYP) | CYP3A4, CYP2D6 nih.gov | Primary enzymes in the N-dealkylation of 4-aminopiperidine structures. nih.gov |

| UGT | UGT1A1, UGT1A8, UGT1A9, UGT1A10, UGT2B7 umaryland.edunih.gov | Responsible for Phase II glucuronidation of metabolites. uva.nl |

In Vivo Pharmacological Studies

Based on a review of the available scientific literature, no specific in vivo pharmacological studies for the compound this compound have been reported. The existing research primarily focuses on its synthesis and the metabolic pathways of structurally related compounds.

Computational Chemistry and Structural Biology Applications

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a molecule, such as 4-(piperidin-4-ylmethyl)morpholine, interacts with a biological target, typically a protein. These methods are crucial in modern drug discovery.

Molecular docking studies are instrumental in predicting the binding affinities and interaction patterns of morpholine (B109124) and piperidine (B6355638) derivatives with various biological targets. For instance, in the context of antidiabetic agents, docking simulations of a derivative containing a morpholine moiety showed that hydrogen bond interactions occurred between the oxygen atoms on the morpholine ring and the backbone of arginine (ARG315) in the enzyme cavity of yeast isomaltase. mdpi.com Similarly, docking studies have been conducted on piperazine-1-carbodithioate derivatives containing a piperidine ring to evaluate their potential as α-glucosidase inhibitors. mdpi.com

Derivatives of this compound have also been investigated as potential inhibitors of other key biological targets. For example, alectinib (B1194254), which contains the 4-(morpholin-4-yl)piperidin-1-yl moiety, is a known inhibitor of anaplastic lymphoma kinase (ALK). mdpi.com Computational studies on piperazine (B1678402) derivatives have explored their potential as mTORC1 inhibitors for cancer therapy. mdpi.com Furthermore, molecular docking has been employed to study the interaction of piperidine derivatives with the SARS-CoV-2 main protease, revealing potentially effective binding modes. nih.gov

Molecular dynamics simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time, helping to assess the stability of the predicted binding poses. For instance, MD simulations were used to confirm the stability of a complex between a piperidine derivative and its target, with binding free energy calculations further supporting the feasibility of the interaction. researchgate.net In the study of potential aromatase inhibitors for breast cancer treatment, molecular dynamics simulations helped to confirm the stability of the docked compounds within the active site of the enzyme. researchgate.net

Table 1: Examples of Molecular Docking and Dynamics Simulation Studies

| Compound/Derivative Class | Biological Target | Key Findings |

| Morpholine derivative | Yeast Isomaltase | Hydrogen bond interactions between the morpholine oxygen and Arginine (ARG315). mdpi.com |

| Piperazine-1-carbodithioate derivative | α-glucosidase | Promising therapeutic prospects due to lipophilic nature and inhibitory activity. mdpi.com |

| Alectinib (contains 4-(morpholin-4-yl)piperidin-1-yl) | Anaplastic Lymphoma Kinase (ALK) | Approved for the treatment of non-small cell lung cancer. mdpi.com |

| Piperazine derivatives | mTORC1 | Investigated as potential inhibitors for cancer therapy. mdpi.com |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Main Protease | Efficient interaction and good activities observed. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models are developed to predict the biological activity of new, unsynthesized compounds based on their structural features. For derivatives of morpholine and piperidine, QSAR studies have been successfully applied to understand and predict their therapeutic potential.

A study on mono-substituted 4-phenylpiperidines and 4-phenylpiperazines utilized partial least squares (PLS) regression to model their in vivo effects on the dopaminergic system. nih.gov The developed QSAR models, which incorporated physicochemical descriptors, provided a comprehensive understanding of the biological response and helped to elucidate the mechanisms of action, including interactions with the dopamine (B1211576) D2 receptor and monoamine oxidase A. nih.gov

In the context of antioxidant activity, QSAR models for a series of thiazole (B1198619) derivatives containing a morpholine moiety were developed. pensoft.net These models, which demonstrated high predictive ability through both internal and external validation, revealed that factors such as molecular area, volume, lipophilicity, and the energy of molecular orbitals were significant in determining antioxidant potential. pensoft.net Such models are valuable for the virtual screening and de novo design of new antioxidant compounds. pensoft.net Similarly, QSAR models have been developed for piperazine derivatives as potential mTORC1 inhibitors, showing good predictive power. mdpi.com

Table 2: QSAR Modeling Studies of Morpholine and Piperidine Derivatives

| Compound Class | Biological Activity | Modeling Technique | Key Descriptors |

| Mono-substituted 4-phenylpiperidines and -piperazines | Dopaminergic system effects | Partial Least Squares (PLS) Regression | Physicochemical descriptors. nih.gov |

| Thiazole derivatives with morpholine | Antioxidant activity | Not Specified | Molecular area, volume, lipophilicity, orbital energies. pensoft.net |

| Piperazine derivatives | mTORC1 inhibition | Multiple Linear Regression (MLR), Multiple Non-Linear Regression (MNLR) | Electronic, topological, geometrical, and physicochemical parameters. mdpi.com |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles.

Computational tools are widely used to predict the ADMET properties of morpholine and piperidine derivatives. For instance, in silico ADMET assessment of a piperidine derivative revealed a lower toxicity potential compared to a standard compound. mdpi.com Web-based tools like SwissADME and pkCSM are frequently employed to calculate various ADMET parameters. nih.govchemrevlett.com These tools can predict properties such as oral bioavailability, cell permeability, metabolic pathways, and potential toxicity, which are crucial for evaluating the drug-likeness of a compound. researchgate.netchemrevlett.com

Studies on quinoline (B57606) derivatives containing a 4-(piperidin-1-ylmethyl) moiety have shown that these compounds fall within an acceptable range for ADMET properties, suggesting they are less toxic and could be promising candidates for further drug development. researchgate.net Similarly, ADMET prediction for flavonoids as platelet-activating factor receptor antagonists indicated that the studied molecules possessed acceptable pharmacokinetic and pharmacodynamic properties. chemrevlett.com

Table 3: In Silico ADMET Prediction for Morpholine and Piperidine Derivatives

| Compound/Derivative Class | Prediction Tool(s) | Key Predicted Properties |

| Piperidine derivative | Not Specified | Lower toxicity potential. mdpi.com |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SwissADME | Adsorption, distribution, metabolism, and excretion. nih.gov |

| 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues | Not Specified | Acceptable range of ADMET properties, less toxic. researchgate.net |

| Flavonoids | pkCSM | Oral bioavailability, cell permeation, metabolism, excretion, toxicity. chemrevlett.com |

Conformational Analysis and Molecular Geometry

Understanding the three-dimensional structure of a molecule is fundamental to comprehending its chemical and biological properties. Conformational analysis and X-ray diffraction are key techniques used for this purpose.

The crystal structures of piperidine and morpholine have been determined at low temperatures, revealing that both adopt chair conformations. ed.ac.uk In the solid state, these molecules form hydrogen-bonded chains. ed.ac.uk The crystal structure of alectinib hydrochloride, a drug containing the 4-(morpholin-4-yl)piperidin-1-yl moiety, has been solved using powder X-ray diffraction data. mdpi.com This analysis confirmed that both the morpholine and piperidine rings are in the chair conformation. mdpi.comresearchgate.net

Studies on other piperidine derivatives, such as 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}phenol, have also shown that the piperidine ring adopts a chair conformation with the exocyclic N-C bond in an equatorial position. researchgate.net Similarly, the crystal structure of 1,2-dimorpholinoethane, a related compound, shows that the molecule has a center of symmetry and crystallizes in a monoclinic system. mdpi.com The analysis of these crystal structures provides valuable data that can be used to validate and refine computational models.

Table 4: X-ray Diffraction Data for Related Structures

| Compound | Key Conformational Features | Crystal System |

| Piperidine | Chair conformation, hydrogen-bonded chains. ed.ac.uk | Not Specified |

| Morpholine | Chair conformation, hydrogen-bonded chains. ed.ac.uk | Not Specified |

| Alectinib hydrochloride | Morpholine and piperidine rings in chair conformation. mdpi.comresearchgate.net | Not Specified |

| 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol | Piperidine ring in a chair conformation with equatorial exocyclic N-C bond. researchgate.net | Not Specified |

| 1,2-Dimorpholinoethane | Centrosymmetric, chair conformation. mdpi.com | Monoclinic. mdpi.com |

Future Directions and Research Perspectives

Design and Synthesis of Novel Analogues with Improved Biological Profiles

The development of novel analogues of 4-(Piperidin-4-ylmethyl)morpholine is a key area of future research, aiming to enhance efficacy, selectivity, and pharmacokinetic profiles. The versatility of the piperidine (B6355638) and morpholine (B109124) scaffolds allows for extensive chemical modification. researchgate.nete3s-conferences.org

Researchers are exploring various synthetic strategies to create derivatives with improved biological activities. For instance, the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one demonstrates how the core structure can be elaborated through reactions like the Mannich condensation. mdpi.comresearchgate.net Another approach involves creating derivatives by coupling the piperidine or morpholine nitrogen with other pharmacologically active groups, such as quinoline (B57606) or benzimidazole (B57391) moieties, to generate compounds with potent antitumor activity. nih.govresearchgate.net

A notable example is the development of (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine, a derivative that acts as a positive allosteric modulator for the GLP-1 receptor, showing promise in the treatment of diabetes by improving glucose handling and reducing food intake without off-target activities. mdpi.com Structure-activity relationship (SAR) studies are crucial in this process, helping to identify which modifications lead to the most significant improvements in biological function, such as the potent inhibitory activity seen in novel piperidine-based thiosemicarbazones against dihydrofolate reductase (DHFR). e3s-conferences.orgnih.gov

Table 1: Potential Strategies for Novel Analogue Design

| Modification Strategy | Target Moiety | Potential Outcome | Rationale/Example |

| N-alkylation/arylation | Piperidine Nitrogen | Enhanced receptor binding, altered selectivity | Introduction of pharmacophores like benzhydryl or quinoline groups to target cancer cells. researchgate.netnih.gov |

| Ring Substitution | Piperidine Ring | Improved potency and selectivity | Fluorination of the piperidine ring can lead to potent and selective T-type Ca2+ channel antagonists. nih.gov |

| Bioisosteric Replacement | Morpholine Oxygen | Modified solubility and metabolic stability | Replacing the oxygen with other heteroatoms to fine-tune physicochemical properties. |

| Hybridization | Core Scaffold | Novel multi-target agents | Fusing the structure with other heterocyclic systems like thiazole (B1198619) or triazole to create agents with dual activities. mdpi.comresearchgate.net |

Exploration of New Therapeutic Indications

The inherent biological activities associated with piperidine and morpholine derivatives suggest that this compound analogues could be effective in a wide range of diseases beyond their current scope. jocpr.compharmjournal.ru While its role as an intermediate in the production of the oncology drug Alectinib (B1194254) is established, its structural components are found in drugs with diverse therapeutic applications. innospk.com

Future research could focus on repurposing or developing new analogues for indications such as:

Antidiabetic Agents : Building on the discovery of GLP-1R modulators, new derivatives could be designed to target other pathways in diabetes mellitus. mdpi.com The conjugation of piperidine or morpholine moieties with other molecules has shown significant potential in creating effective antidiabetic compounds. mdpi.com

Antimicrobial Agents : The piperidine and morpholine nuclei are present in many compounds with antibacterial and antifungal properties. researchgate.netijprs.comresearchgate.net New derivatives could be synthesized and screened for activity against resistant strains of bacteria and fungi.

Neurotropic Drugs : Piperidine derivatives are structural components of various neurotropic drugs. pharmjournal.ru Analogues could be investigated for conditions like Alzheimer's disease, depression, or as analgesics. jocpr.com

Anti-inflammatory Agents : The anti-inflammatory potential of morpholine-containing compounds is well-documented, suggesting a role for new derivatives in treating inflammatory disorders. jocpr.comresearchgate.net

Table 2: Potential New Therapeutic Areas for Investigation

| Therapeutic Area | Rationale | Example Compound Class |

| Oncology | The core scaffold is part of known anticancer drugs like Alectinib and gefitinib. innospk.comwikipedia.org | mTOR inhibitors, Kinase inhibitors nih.govalliedacademies.org |

| Diabetes | Derivatives have shown activity as GLP-1R positive allosteric modulators. mdpi.com | DPP-4 inhibitors, α-glucosidase inhibitors mdpi.com |

| Infectious Diseases | Morpholine and piperidine are common in antimicrobial agents. jocpr.comijprs.com | Antibacterial, Antifungal, Antiviral agents mdpi.comresearchgate.net |

| CNS Disorders | The piperidine nucleus is a key feature in many CNS-active drugs. pharmjournal.ru | Antidepressants, Analgesics, Antipsychotics jocpr.com |

| Inflammatory Diseases | Morpholine derivatives possess known anti-inflammatory properties. jocpr.comresearchgate.net | COX inhibitors, Cytokine modulators |

Advanced Mechanistic Studies at the Molecular Level

To fully unlock the therapeutic potential of this compound and its future analogues, a deep understanding of their mechanism of action at the molecular level is essential. Current knowledge points to several potential targets. For example, its role in Alectinib synthesis links it to the inhibition of ALK in non-small cell lung cancer. innospk.com The antidiabetic derivative acts on the GLP-1 receptor. mdpi.com

Future mechanistic studies would involve:

Target Identification and Validation : Using techniques like affinity chromatography and proteomics to identify the specific cellular proteins that new analogues bind to.

Enzyme Inhibition Assays : Quantifying the inhibitory activity of new compounds against specific enzymes, such as dihydrofolate reductase (DHFR) or kinases, which are common targets for cancer therapy. nih.gov

Cell-Based Assays : Investigating the downstream effects of target engagement, such as the induction of apoptosis (programmed cell death), cell cycle arrest, or inhibition of cell migration in cancer cell lines. nih.govresearchgate.net

Molecular Modeling and Simulation : Employing computational methods to visualize the binding interactions between the compound and its target protein, providing insights into the structural basis of its activity. researchgate.netnih.gov These simulations can help explain how the morpholine moiety's oxygen atom might form critical hydrogen bonds within an enzyme's active site. mdpi.com

Development of Targeted Delivery Systems

Optimizing how a drug is delivered to its site of action can significantly enhance its efficacy and reduce side effects. For this compound analogues, the development of targeted delivery systems is a promising future direction. One of the most effective strategies is the prodrug approach. nih.govmdpi.com

A prodrug is an inactive or less active form of a drug that is converted into the active form in the body, often at a specific site. nih.govnih.gov This can overcome problems like poor solubility or permeability. nih.govmdpi.com The structure of this compound, with its secondary amine on the piperidine ring and tertiary amine of the morpholine ring, offers sites for chemical modification to create prodrugs. wikipedia.org

Table 3: Conceptual Prodrug Strategies for this compound Analogues

| Prodrug Strategy | Target Moiety | Activation Mechanism | Potential Advantage |

| N-Acyl Amides | Piperidine Nitrogen | Enzymatic cleavage (e.g., by peptidases) | Improved membrane permeability. nih.gov |

| Amine N-oxides | Morpholine/Piperidine Nitrogen | Reduction in hypoxic (low oxygen) environments | Targeted drug release in solid tumors, which are often hypoxic. nih.gov |

| Carbamates | Piperidine Nitrogen | pH-dependent or enzymatic hydrolysis | Enhanced water solubility for improved formulation. nih.gov |

| Peptide Conjugates | Piperidine Nitrogen | Cleavage by specific proteases overexpressed in tumors | Tumor-specific drug activation. nih.gov |

These strategies can improve the absorption, distribution, metabolism, and excretion (ADMET) profile of the drug, making it more effective and safer. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govdlapiper.com These technologies can be applied at nearly every stage of developing new analogues of this compound.